molecular formula C9H7NO4S B13902232 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid

1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid

Cat. No.: B13902232
M. Wt: 225.22 g/mol
InChI Key: XADOBHVUEZYXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid is a heterocyclic compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a benzene ring fused to a thiazine ring, with a carboxylic acid group at the 3-position and a dioxo group at the 1-position. Benzothiazines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid typically involves the cyclization of anthranilic acid derivatives with sulfonyl chlorides. One common method involves the reaction of methyl anthranilate with isopropyl chlorosulfonylacetate, followed by cyclization to form the benzothiazine ring . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and mild heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, hydroxylated benzothiazines, and various substituted benzothiazines .

Mechanism of Action

The mechanism of action of 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a carboxylic acid and a dioxo group. This combination of functional groups contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C9H7NO4S

Molecular Weight

225.22 g/mol

IUPAC Name

1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid

InChI

InChI=1S/C9H7NO4S/c11-9(12)7-5-6-3-1-2-4-8(6)15(13,14)10-7/h1-5,10H,(H,11,12)

InChI Key

XADOBHVUEZYXGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(NS2(=O)=O)C(=O)O

Origin of Product

United States

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